Tamandarin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

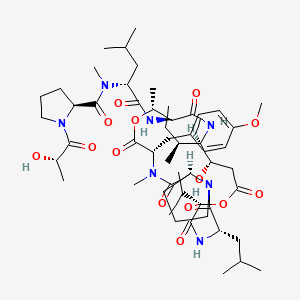

Tamandarin A, also known as this compound, is a useful research compound. Its molecular formula is C54H85N7O14 and its molecular weight is 1056.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Tamandarin A is structurally similar to didemnin B, a well-known marine depsipeptide with established antitumor properties. The first total synthesis of this compound was reported in 1999, highlighting key steps such as the stereoselective synthesis of the Hiv-isostatine unit and macrocyclization techniques. The compound's effective synthesis allows for further exploration of its analogues and derivatives, which may enhance its therapeutic efficacy .

Antitumor Properties

This compound exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that this compound is more potent than didemnin B against pancreatic carcinoma, with an effective dose (ED50) ranging from 1.5 to 2 ng/mL . This remarkable potency has led researchers to investigate its mechanism of action, which appears to involve the modulation of eukaryotic elongation factor 1A (eEF1A), similar to other anticancer agents derived from marine sources .

Antiviral Activity

Beyond its antitumor effects, this compound has demonstrated antiviral properties. Studies indicate that it can inhibit viral replication at low concentrations, suggesting potential applications in treating viral infections . Its mechanism may involve interference with viral protein synthesis, although detailed pathways remain to be elucidated.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has been critical for understanding how modifications to its structure can enhance biological activity. Various analogues have been synthesized to explore these relationships, revealing that specific structural features are essential for maintaining its cytotoxic effects . For instance, modifications to the side chain have been shown to parallel effects observed in didemnin analogues, reinforcing the idea that this compound acts as a didemnin mimic .

Cancer Treatment Research

Clinical trials involving compounds similar to this compound have shown promise in treating multiple myeloma and other malignancies. For instance, didemnin B has reached advanced clinical trial stages due to its efficacy against resistant cancer types . Given this compound's comparable potency, it is a candidate for further clinical investigation.

Applications in Forensic Science

Interestingly, research has also explored the application of tamandarins in forensic science, particularly in latent fingerprint detection. The unique chemical properties of these compounds allow them to serve as effective agents for developing fingerprints under challenging conditions .

Summary Table of Applications

Propriétés

Formule moléculaire |

C54H85N7O14 |

|---|---|

Poids moléculaire |

1056.3 g/mol |

Nom IUPAC |

(2S)-N-[(2R)-1-[[(3S,6S,10S,11R,14S,15R,18S,21S)-11-[(2S)-butan-2-yl]-10-hydroxy-18-[(4-methoxyphenyl)methyl]-15,19-dimethyl-3-(2-methylpropyl)-2,5,8,13,17,20-hexaoxo-6-propan-2-yl-7,16-dioxa-1,4,12,19-tetrazabicyclo[19.3.0]tetracosan-14-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C54H85N7O14/c1-14-32(8)44-42(63)28-43(64)75-46(31(6)7)49(67)55-37(25-29(2)3)51(69)61-24-16-18-39(61)53(71)59(12)41(27-35-19-21-36(73-13)22-20-35)54(72)74-34(10)45(48(66)56-44)57-47(65)40(26-30(4)5)58(11)52(70)38-17-15-23-60(38)50(68)33(9)62/h19-22,29-34,37-42,44-46,62-63H,14-18,23-28H2,1-13H3,(H,55,67)(H,56,66)(H,57,65)/t32-,33-,34+,37-,38-,39-,40+,41-,42-,44+,45-,46-/m0/s1 |

Clé InChI |

OSGNLULODCTKKR-NBUCEWDXSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)[C@H](C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C(C)C)O |

SMILES canonique |

CCC(C)C1C(CC(=O)OC(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C(C)C)O |

Synonymes |

2-Hiv-didemnin B didemnin B, alpha-hydroxyisovaleryl(2)- didemnin B, Hiv(2)- tamandarin A tamandarin-A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.